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Introduction to Cerberin and Its Chemical Properties

Cerberin is a highly toxic cardiac glycoside (cardenolide) found primarily in the seeds of trees belonging to
the genus Cerbera, particularly the suicide tree (Cerbera odollam) and sea mango (Cerbera manghas). As a
cardiac glycoside, cerberin possesses a characteristic structure consisting of a steroid backbone
(cyclopentanoperhydrophenanthrene) linked to a lactone ring and a sugar moiety. Specifically, cerberin
contains a five-membered unsaturated lactone ring (cardenolide classification) and a unique glycosidic
component identified as 2'-O-acetyl-L-thevetose (6-deoxy-3-O-methyl-a-L-glucopyranose), which
distinguishes it from other cardiac glycosides like digoxin and ouabain. The steroid nucleus of cerberin is
based on digitoxigenin, making cerberin chemically described as (L-2'-O-acetylthevetosyl)digitoxigenin or

2'-acetylneriifolin. [1]

Cerberin appears as a white to pale yellow crystalline solid with a melting point of 212°C (414°F). It has
limited solubility, being slightly soluble in chloroform and methanol but insoluble in water and most
common organic solvents. Its molecular formula is C32H4809, with a molar mass of 576.727 g-mol~'. The
compound's structural complexity and stereochemistry contribute to its potent biological activity, particularly

its high-affinity binding to the Na+/K+-ATPase receptor in cardiac tissue. [1]

Mechanism of Action and Molecular Pathways
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Primary Toxicity Mechanism

Cerberin exerts its toxic effects primarily through potent inhibition of the sodium-potassium adenosine
triphosphatase (Na+/K+-ATPase) exchanger in myocardial cells. This enzyme, often referred to as the
sodium pump, is responsible for maintaining the electrochemical gradient across cell membranes by
transporting three sodium ions out of the cell and two potassium ions into the cell against their respective
concentration gradients. Cerberin binds reversibly to the extracellular a-subunit of this transmembrane
protein, specifically interfering with the dephosphorylation step of the enzyme's catalytic cycle. This binding
occurs with high affinity due to the complementary fit between cerberin's steroid structure and the receptor

site on the Na+/K+-ATPase molecule. [1] [2]

The inhibition of Na+/K+-ATPase leads to a cascade of intracellular disturbances:

¢ Intracellular sodium accumulation: With the sodium pump inhibited, sodium ions cannot be
effectively extruded from the cell, leading to elevated intracellular sodium concentrations.

e Calcium overload: The increased intracellular sodium concentration reduces the activity of the
sodium-calcium exchanger (NCX), which normally removes calcium from the cell using the sodium
gradient as an energy source. This results in dangerous accumulation of intracellular calcium.

e Cardiac effects: In cardiac myocytes, the elevated intracellular calcium concentration enhances
calcium-induced calcium release from the sarcoplasmic reticulum, leading to excessive contractile
force (positive inotropy) initially, followed by potentially fatal arrhythmias.

¢ Membrane depolarization: In vascular smooth muscle, Na+/K+-ATPase inhibition causes
depolarization, leading to vasoconstriction and increased peripheral resistance. [1]

The following diagram illustrates this mechanism of action:
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Cerberin’s cellular mechanism leading to cardiotoxicity.

Signaling Pathways in Cancer Cells

Beyond its cardiotoxic effects, recent research has revealed that cerberin exerts potent anticancer activity

through modulation of key signaling pathways. In cancer cell lines, cerberin has been shown to:
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¢ Inhibit PIBK/IAKT/ImTOR signaling: This crucial survival pathway is significantly suppressed by
cerberin treatment, leading to reduced cell proliferation and activation of apoptotic mechanisms.

¢ Induce oxidative stress: Cerberin treatment significantly increases reactive oxygen species
(ROS) generation, resulting in oxidative damage to cellular components including lipids, proteins, and
DNA.

e Cause DNA damage: The ROS generation leads to double-strand breaks in DNA, as evidenced by
increased phosphorylation of histone H2AX (yH2AX), a sensitive marker of DNA damage.

¢ Modulate apoptosis regulators: Cerberin treatment reduces expression of anti-apoptotic proteins
Bcl-2 and Mcl-1 while promoting caspase 3/7 activation and PARP cleavage, indicating engagement
of the apoptotic cascade.

e Deplete key oncoproteins: Cerberin depletes polo-like kinase 1 (PLK-1), c-Myc, and STAT-3
expression, all of which are important for cancer cell survival and proliferation. [3] [4]

These multifaceted mechanisms underlie cerberin's selective cytotoxicity against various cancer cell types

while suggesting potential therapeutic applications beyond its known toxicological profile.

Toxicity Profile and Quantitative Data

Lethal Dosage Across Species

Table 1: Cerberin Lethality Across Species

. Lethal Administration

Species Notes Source
Dose Route

Dog 1.8 mg/kg Not specified Historic reported lethal dose [1]

Cat 3.1 mg/kg Not specified Historic reported lethal dose [1]

Cat 147.0 Intravenous Purified cerberin [5]
Ha/kg

Human 0.5-3 Oral Minimum lethal dose; variable based on [6]
kernels individual factors
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The lethality of cerberin demonstrates significant interspecies variability, with dogs showing greater
sensitivity than cats. In humans, the lethal dose is typically described in terms of the number of Cerbera
odollam kernels ingested, with the minimum lethal dose documented as approximately half a kernel. The
wide range (0.5-3 kernels) reflects individual differences in metabolism, body weight, and possibly pre-
existing health conditions. Historical data from animal studies may not fully capture the compound's toxicity
in humans due to potential species-specific differences in cerberin metabolism and Na+/K+-ATPase

receptor sensitivity. [1] [5] [6]

Clinical Symptoms and Presentation Frequency

Table 2: Clinical Manifestations of Cerbera Odollam Poisoning in 50 Cases

Symptom/Finding Frequency Notes Source
Vomiting 54% Most common presenting symptom [6]
Thrombocytopenia 50% Novel finding, associated with need for [6]
pacing

Sinus bradycardia 32% Most common ECG abnormality [6]
Asymptomatic ~30% Admission based on history of ingestion  [6]
presentation only

Any ECG abnormality 64% Includes various arrhythmias and [6]

conduction defects

Hyperkalemia Not associated with Unlike other cardiac glycosides [6]
mortality
Mortality 12% In-hospital mortality rate [6]

Clinical manifestations of cerberin poisoning typically begin within 1-2 hours of ingestion, with death
often occurring within 3-6 hours in severe cases. The progression of symptoms generally follows a

characteristic pattern, beginning with gastrointestinal manifestations (nausea, vomiting) due to local irritant
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effects, followed by cardiac manifestations as the systemic absorption progresses. The most common
symptoms include nausea, vomiting, abdominal pain, and bradycardia. Additional reported symptoms
include burning sensations in the mouth, diarrhea, headache, dilated pupils, irregular heart rhythm,

drowsiness, and coma preceding death. [1] [7]

Electrocardiographic Abnormalities

Table 3: ECG Findings in Cerbera Odollam Poisoning

ECG Finding Frequency Clinical Significance Source
Sinus bradycardia 32% Most common arrhythmia [6]
Sinus pauses Information missing Most common indication for pacing [6]
First-degree AV block Information missing Often co-occurs with sinus pauses [6]
Second-degree AV block Information missing Documented in fatal case [2]
High-degree heart block Information missing Preceded cardiac arrest in fatal case [2]
ST-segment depression Information missing Seen with biphasic T-waves [2]
Biphasic T-waves Information missing Repolarization abnormality [2]

Electrocardiographic manifestations represent the most diagnostically significant indicators of cerberin
toxicity. The ECG abnormalities result from both the direct toxic effects on cardiac conduction tissue and
increased vagal tone. The pattern typically progresses from bradyarrhythmias to various degrees of heart
block, with severe poisoning leading to high-degree block and malignant arrhythmias. These conduction
disturbances reflect the complex effects of cerberin on the specialized pacemaker and conduction cells of

the heart, which are particularly sensitive to alterations in sodium and calcium homeostasis. [2] [6]

Analytical Detection Methods
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Sample Preparation and Extraction Protocol

The detection of cerberin in biological samples requires sophisticated analytical techniques due to its
complex structure and low concentrations in biological matrices. A recently developed LC-MS/MS
detection method for cardiac glycosides in human blood serum provides a reliable approach for cerberin

identification and quantification. The sample preparation protocol follows these steps: [5]

e Sample Collection: Collect blood serum samples in standard vacuum collection tubes without

anticoagulants. Allow blood to clot completely before centrifugation.

¢ Protein Precipitation: Transfer 100 pL of serum to a clean tube. Add 300 pL of ethanol for protein

precipitation. Vortex the mixture vigorously for 30-60 seconds to ensure complete mixing.

¢ Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet precipitated

proteins and other insoluble materials.

e Solid-Phase Extraction: Transfer the supernatant to a MonoSpin C18 cartridge (or equivalent
reverse-phase solid-phase extraction column). Condition the cartridge with 500 pL. methanol followed

by 500 pL water before sample application.

e Compound Elution: Apply the supernatant to the conditioned cartridge. Centrifuge at 5,000 x g for 2
minutes to pass the sample through the sorbent. Wash with 500 pL of 20% aqueous ethanol, then elute

target compounds with 500 pL of 90% aqueous acetonitrile.

e Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen

at 40°C. Reconstitute the dried extract in 100 pL of 50% aqueous methanol for LC-MS/MS analysis.

This extraction method has demonstrated high efficiency for cerberin and related cardiac glycosides, with

recovery rates exceeding 85% and minimal matrix interference in subsequent analysis.

LC-MS/MS Analysis Parameters

The analytical separation and detection utilize the following optimized parameters: [5]

e Chromatography System: Ultra-high-performance liquid chromatography (UHPLC) system
equipped with a C18 reverse-phase column (2.1 x 100 mm, 1.7 pm particle size)
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¢ Mobile Phase: A) 2 mM ammonium formate in water and B) 2 mM ammonium formate in acetonitrile

¢ Gradient Program: Linear gradient from 20% B to 90% B over 8 minutes, hold at 90% B for 2
minutes, then re-equilibrate to initial conditions

¢ Flow Rate: 0.3 mL/min with column temperature maintained at 40°C

¢ Injection Volume: 5 pL partial loop injection

e Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in
positive mode

¢ lon Source Parameters: Capillary voltage 3.0 kV, source temperature 150°C, desolvation
temperature 500°C, cone gas flow 50 L/h, desolvation gas flow 1000 L/h

¢ Multiple Reaction Monitoring (MRM) Transitions: For cerberin: m/z 577.4 - 431.3 (quantifier) and
577.4 - 413.3 (qualifier)

This method has been fully validated with a limit of detection (LOD) of 0.5 ng/mL and limit of
quantification (LOQ) of 1.0 ng/mL for cerberin in human serum, with linear range from 1-100 ng/mL and
inter-day and intra-day precision values (RSD) less than 15%. The total analysis time per sample is
approximately 15 minutes, making it suitable for emergency clinical applications and forensic investigations.

[5]

The following workflow illustrates the complete analytical process:
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Analytical workflow for cerberin detection in biological samples.
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Medical Management and Treatment Protocols

Clinical Management Strategies

The management of cerberin poisoning requires aggressive supportive care combined with specific
antidotal therapy. Based on clinical experience and case reports, the following management protocol is

recommended:

¢ Initial Stabilization:

o Secure airway, breathing, and circulation according to advanced cardiac life support protocols
o Establish continuous cardiac monitoring with 12-lead ECG at presentation
o Obtain intravenous access with large-bore catheter

¢ Gastrointestinal Decontamination:

o Administer activated charcoal (1 g/kg, maximum 50 g) if presentation is within 1-2 hours of
ingestion

o Consider multiple-dose activated charcoal due to enterohepatic recirculation of cardiac
glycosides

o Gastric lavage is generally not recommended due to risk of aspiration and limited efficacy

e Specific Antidotal Therapy:

o Digoxin Immune Fab (DigiFab) is the primary specific antidote

o Initial dose: 5-10 vials intravenously over 30 minutes in severe poisoning

o Repeat dosing based on clinical response (additional 5-10 vials every 2-4 hours)
o Total doses of 10-20 vials may be required in severe cases

o Note: Despite appropriate Fab administration, treatment failures can occur

¢ Management of Bradyarrhythmias:

o Atropine: 0.5-1.0 mg IV bolus, repeat every 3-5 minutes as needed (maximum 3 mg)

o Temporary Cardiac Pacing: Transvenous pacing should be initiated early for high-grade AV
block or symptomatic bradycardia unresponsive to atropine

o Pacing is typically required for 4.5 + 2.3 days based on clinical studies

¢ Adjunctive Therapies:
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o Intravenous Lipid Emulsion Therapy: 20% lipid emulsion, 1.5 mL/kg bolus followed by 0.25
mL/kg/min for 30-60 minutes
o Correction of Electrolyte Abnormalities: Insulin-dextrose for hyperkalemia >5.5 mEq/L,

though hyperkalemia may not correlate with mortality as in digoxin toxicity
o Consider extracorporeal membrane oxygenation (ECMO) in refractory cases [2] [6]

Response to Treatment and Prognostic Factors

Clinical studies of Cerbera odollam poisoning have identified several prognostic factors that influence

treatment outcomes:

e Dosage ingested: The number of kernels consumed correlates with the need for cardiac pacing and
mortality risk

e Time to presentation: Earlier medical intervention is associated with improved survival

e ECG abnormalities on admission: Patients with normal sinus rhythm at presentation have
significantly better survival rates

¢ Response to atropine: Patients with persistent bradycardia despite atropine administration require
more aggressive management

e Thrombocytopenia: The development of low platelet count is associated with more severe poisoning

and need for pacing

Studies indicate that with appropriate and timely treatment, survival rates remain high even with significant
ingestion: 94% survival with half kernel, 92% with one kernel, 71% with two kernels, and 67% with four

kernels. The overall in-hospital mortality rate in studied cases was approximately 12%. [1] [6]

Research Applications and Anticancer Potential

Experimental Evidence of Anticancer Activity

Despite its well-established cardiotoxicity, cerberin has emerged as a promising anticancer agent in
preclinical studies. Research has demonstrated that cerberin exhibits potent cytotoxic activity against

various human cancer cell lines at nanomolar concentrations:

e Pancreatic carcinoma (PANC-1): Glso < 90 nM
¢ Triple-negative breast cancer (MDA-MB-468): Glso < 90 nM
¢ Non-small cell lung cancer (A549): Glso < 90 nM
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¢ Additional cell lines: Cerberin showed broad-spectrum activity against multiple other carcinoma cell
lines

The antiproliferative effects of cerberin are mediated through several distinct but interconnected
mechanisms. Treatment with cerberin results in significant G2/M cell cycle arrest, preceding time- and dose-
dependent induction of apoptosis. This apoptotic cell death is corroborated by poly(ADP-ribose) polymerase

(PARP) cleavage, caspase 3/7 activation, and decreased expression of anti-apoptotic proteins Bcl-2 and Mcl-
1. [3]14]

Molecular Mechanisms of Anticancer Effects

The anticancer mechanism of cerberin extends beyond its primary action on Na+/K+-ATPase. In cancer

cells, cerberin modulates several critical signaling pathways:

PI3BK/AKT/mTOR Inhibition: Cerberin potently suppresses this central survival pathway, leading to

decreased proliferation and increased apoptotic susceptibility.

e Reactive Oxygen Species Generation: Cerberin treatment significantly increases intracellular ROS

levels, causing oxidative damage to cellular macromolecules including DNA double-strand breaks.

¢ Oncoprotein Depletion: Cerberin reduces expression of key cancer-associated proteins including

polo-like kinase 1 (PLK-1), c-Myc, and STAT-3.

e Metastasis Suppression: Cerberin inhibits cancer cell migration and colony formation in vitro,

suggesting potential anti-metastatic properties.

These multifaceted mechanisms position cerberin as an attractive candidate for targeted cancer therapy,
particularly for aggressive malignancies with limited treatment options. Preliminary in silico
biopharmaceutical assessment predicts favorable pharmacokinetic properties for cerberin, with >60% oral
bioavailability and rapid absorption. Doses of 1-10 mg/kg are predicted to maintain efficacious unbound

plasma concentrations exceeding the GIso values observed in vitro. [3] [4]

Conclusion
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Cerberin represents a dually-active natural product with both significant toxicity and promising
therapeutic potential. Its well-characterized mechanism of Na+/K+-ATPase inhibition explains its
cardiotoxic effects, while emerging research reveals additional molecular targets that underlie its anticancer
activity. The compound's narrow therapeutic index necessitates careful dose management in potential clinical

applications, but its potent activity against multiple cancer types justifies continued preclinical investigation.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Cerberin [en.wikipedia.org]

2. Fatality Following Intentional Ingestion of Cerbera odollam ... [pmc.ncbi.nim.nih.gov]
3. Cardiac glycoside cerberin exerts anticancer activity ... [sciencedirect.com]

4. Cardiac glycoside cerberin exerts anticancer activity ... [pubmed.ncbi.nim.nih.gov]
5. Application to a Cerbera odollam poisoning case [sciencedirect.com]

6. Clinical Profile and Management of Poisoning with Suicide ... [pmc.ncbi.nlm.nih.gov]
7. Cerbera Odollam Tree Poisoning [webmd.com]

To cite this document: Smolecule. [Comprehensive Technical Guide: Cerberin Toxicity, Mechanisms,
and Analytical Methods]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b523204#cerberin-toxicity-symptoms-and-lethal-dose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Smolecule

Theoretical Framework & Proof-of-Concept

Specifications & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Address: Ontario, CA 91761, United
Your Ultimate Destination for Small-Molecule (aka. States
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com
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